methyl 3-acetamidothieno[2,3-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-acetamidothieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound features a thieno[2,3-b]pyridine core, which is known for its biological activity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-acetamidothieno[2,3-b]pyridine-2-carboxylate typically involves the reaction of methyl 2-chloronicotinoate with methyl thioglycolate in the presence of potassium carbonate in anhydrous DMF. The reaction mixture is heated to 100°C under a nitrogen atmosphere for 21 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The aqueous phase is acidified with concentrated hydrochloric acid and re-extracted with ethyl acetate. The combined ethyl acetate extracts are dried over magnesium sulfate, filtered, and evaporated under reduced pressure to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetamidothieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 3-acetamidothieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of methyl 3-acetamidothieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation. Additionally, it may interfere with cell cycle regulation in cancer cells, leading to apoptosis or cell death .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
- Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
Uniqueness
Methyl 3-acetamidothieno[2,3-b]pyridine-2-carboxylate is unique due to its acetamido group, which imparts specific biological activity and reactivity. This distinguishes it from other similar compounds that may lack this functional group and, consequently, exhibit different chemical and biological properties .
Properties
IUPAC Name |
methyl 3-acetamidothieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-6(14)13-8-7-4-3-5-12-10(7)17-9(8)11(15)16-2/h3-5H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOXCDZIUYHVTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SC2=C1C=CC=N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.